1-(3-Chlorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by a trifluoroethanol group attached to a 3-chlorophenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine and Carbonyl cyanide m-chlorophenyl hydrazone , have been found to interact with the 5-HT2C serotonin receptor and inhibit oxidative phosphorylation, respectively.
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and induce changes in cellular processes . For instance, m-Chlorophenylpiperazine acts as an agonist of the 5-HT2C receptor , while Carbonyl cyanide m-chlorophenyl hydrazone acts as a chemical inhibitor of oxidative phosphorylation .
Biochemical Pathways
For example, m-Chlorophenylpiperazine, a selective 5-HT3 agonist, has been shown to significantly reduce water intake elicited by an acute salt load .
Pharmacokinetics
A study on a similar compound, m-chlorophenylpiperazine, showed that it has a half-life of 4-14 hours . Another study on the metabolism of a related compound showed that it was metabolized into 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) derivatives .
Result of Action
M-chlorophenylpiperazine, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:
Halogenation: Starting with 3-chlorophenol, the compound can undergo halogenation reactions to introduce the trifluoroethanol group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to isolate the final product.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, other reduced derivatives.
Substitution Products: Derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: Another positional isomer with the chlorine atom at a different position on the phenyl ring.
These compounds may exhibit different chemical and biological properties due to the positional differences of the chlorine atom.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUMGCOCVZUIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479594 | |
Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-11-9 | |
Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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